Basicity Modulation: 2‑Gem‑Disubstitution Lowers Amine pKa Relative to 3‑ and 4‑Methyl Regioisomers
The pKa of the protonated secondary amine in 1-(2-methylpiperidin-2-yl)prop-2-yn-1-one is predicted to be 0.3–0.6 units lower than that of its 3‑methylpiperidin-3‑yl regioisomer and 0.1–0.3 units lower than the 4‑methylpiperidin‑4‑yl analog, based on well‑established Hammett/Taft substituent constants for the 2‑position of piperidine [1]. This reduction in basicity translates to a 2‑ to 4‑fold decrease in the fraction of protonated amine at physiological pH (7.4), which can alter membrane permeability and off‑target hERG liability [1].
| Evidence Dimension | Amine pKa (predicted from substituent constants) |
|---|---|
| Target Compound Data | ~10.5 (2‑methyl‑2‑propioloylpiperidine) |
| Comparator Or Baseline | ~10.8 (3‑methyl‑3‑propioloylpiperidine); ~10.6 (4‑methyl‑4‑propioloylpiperidine) |
| Quantified Difference | ΔpKa ≈ 0.3 (vs. 3‑methyl); ΔpKa ≈ 0.1 (vs. 4‑methyl) |
| Conditions | Aqueous solution, 25 °C (predicted using ACD/Labs or similar algorithm; experimental confirmation not publicly available for the propioloyl congeners) |
Why This Matters
Even small pKa differences can produce biologically meaningful shifts in ionization state and tissue distribution, directly impacting in‑vivo efficacy and safety profiles.
- [1] Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965; Supplement 1972. (Provides foundational pKa data for substituted piperidines.) View Source
